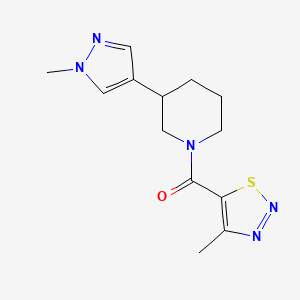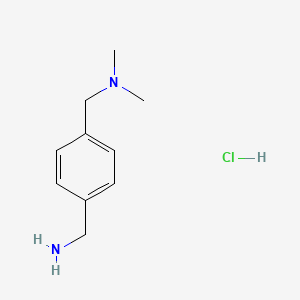
2,5-Bis(trifluoromethyl)phenylisothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(trifluoromethyl)phenylisothiocyanate is a chemical compound with the molecular formula C9H3F6NS . It is used in various scientific research fields.
Molecular Structure Analysis
The molecular structure of 2,5-Bis(trifluoromethyl)phenylisothiocyanate is represented by the formula C9H3F6NS . This indicates that the compound consists of 9 carbon atoms, 3 hydrogen atoms, 6 fluorine atoms, 1 nitrogen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Bis(trifluoromethyl)phenylisothiocyanate include a molecular weight of 271.18 . The compound is in a liquid state and has a density of 1.485 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Liquid Chromatography-Tandem Mass Spectrometry and Nuclear Magnetic Resonance
2,5-Bis(trifluoromethyl)phenylisothiocyanate is used as a derivatization reagent for biogenic amines like histamine, tyramine, tryptamine, and 2-phenylethylamine, aiding in their detection and quantification through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance (NMR) analysis. This application demonstrates the reagent's utility in analyzing biogenic amines in beverages, providing efficient separation and determination of derivatives (Jastrzębska et al., 2018).
Synthesis of Phenothiazine Cruciforms
The compound plays a role in the synthesis of novel phenothiazine-containing cruciforms, which are important for metallochromic properties. These cruciforms, utilized in array-type sensory applications for metal cations, exhibit significant shifts in emission upon exposure to magnesium and zinc triflates, indicating their potential in sensory and analytical applications (Hauck et al., 2007).
Catalytic Activity in Transesterification
2,5-Bis(trifluoromethyl)phenylisothiocyanate derivatives serve as effective organocatalysts in the transesterification of methyl carboxylates and alcohols. Their ability to catalyze reactions under azeotropic reflux conditions in hydrocarbons like heptane and octane demonstrates their potential in organic synthesis and industrial applications (Ishihara et al., 2008).
Synthesis of Organic Field-Effect Transistors
The compound is integral in synthesizing mixed phenylene-thiophene oligomers used in n-type semiconductors for organic field-effect transistors. These applications highlight its role in the development of semiconductor technology and electronic devices (Facchetti et al., 2004).
Hydrogen-Bonding Thiourea Organocatalysis
Research indicates that the compound's 3,5-bis(trifluoromethyl)phenyl group is crucial in thiourea organocatalysis, especially in binding events with Lewis-basic sites. This finding has implications for catalyst design in chemical syntheses (Lippert et al., 2012).
Synthesis of Polymeric Materials
2,5-Bis(trifluoromethyl)phenylisothiocyanate contributes to the synthesis of trifluoromethyl-substituted styrene polymers and copolymers. These materials, notable for their high thermal stability, excellent optical transparency, and low dielectric constants, have potential applications in novel optical materials (Teng et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2-isothiocyanato-1,4-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NS/c10-8(11,12)5-1-2-6(9(13,14)15)7(3-5)16-4-17/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDXGQJPAJBFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=C=S)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)phenylisothiocyanate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2509391.png)



![N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509399.png)
![(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide](/img/structure/B2509400.png)
![N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2509401.png)
![(4-(Tert-butyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2509403.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride](/img/structure/B2509406.png)

![N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2509408.png)
